N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

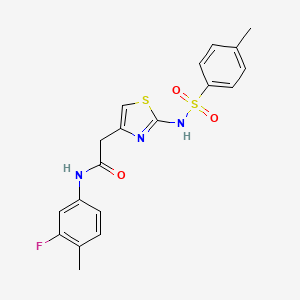

N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a sulfonamide group and fluorinated aromatic substituents. Its structure comprises:

- Acetamide core: Linked to a 3-fluoro-4-methylphenyl group via the nitrogen atom.

- Thiazole ring: Substituted at position 2 with a 4-methylphenylsulfonamido group and at position 4 with the acetamide side chain.

This compound is hypothesized to exhibit biological activity due to the sulfonamide moiety, which is known to enhance target binding via hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S2/c1-12-3-7-16(8-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-6-5-13(2)17(20)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWPVYDNYAMVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

- Molecular Formula : C18H17FN4OS2

- Molecular Weight : 388.48 g/mol

- IUPAC Name : N-(3-fluoro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole and sulfonamide moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group enhances the compound's ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry noted that derivatives with similar structures were effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The compound's anticancer activity has been explored in several preclinical studies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, which is critical for programmed cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against MRSA.

- Method : Disc diffusion method was employed.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating significant antibacterial activity.

-

Anticancer Study :

- Objective : Assess the effect on cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent anticancer effects.

| Study Type | Objective | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial Study | Efficacy against MRSA | Disc diffusion | Significant zone of inhibition |

| Anticancer Study | Effect on cancer cell lines | MTT assay | Dose-dependent viability reduction |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Halogen Effects : Replacement of bromine () with fluorine (Target) reduces molecular weight (~61 Da) and may improve metabolic stability due to fluorine’s electronegativity and small size .

- Sulfonamide vs. Sulfonyl Groups : The 4-methylphenylsulfonamido group in the Target and compounds contrasts with the methylsulfonyl group in ’s CDK9 inhibitor, which lacks hydrogen-bonding capability .

Spectral and Physicochemical Properties

- IR Spectroscopy :

- 1H-NMR :

- Thiazole protons resonate at δ 7.3–7.5 ppm (aromatic regions).

- Fluorinated phenyl groups show distinct splitting patterns (e.g., 3-fluoro-4-methylphenyl in the Target) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.